molecular formula C12H11NS B13612621 2-(Naphthalen-2-yl)ethanethioamide

2-(Naphthalen-2-yl)ethanethioamide

Cat. No.: B13612621
M. Wt: 201.29 g/mol
InChI Key: KSHBUXFYXVIXQY-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)ethanethioamide is an organic compound with the molecular formula C12H11NS It is a derivative of naphthalene, characterized by the presence of an ethanethioamide group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)ethanethioamide typically involves the reaction of 2-naphthylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ammonia or an amine to yield the thioamide. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalysts: None required

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: For handling bulk chemicals

    Automated systems: For precise control of reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Can be reduced to form corresponding amines

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(Naphthalen-2-yl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)ethanethioamide
  • 2-(Naphthalen-2-yl)ethanamine
  • 2-(Naphthalen-2-yl)ethanol

Uniqueness

2-(Naphthalen-2-yl)ethanethioamide is unique due to its specific thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-naphthalen-2-ylethanethioamide

InChI

InChI=1S/C12H11NS/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,13,14)

InChI Key

KSHBUXFYXVIXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=S)N

Origin of Product

United States

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